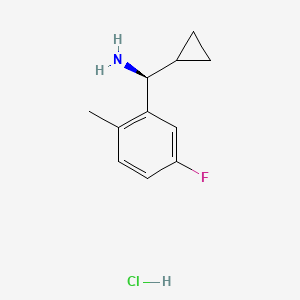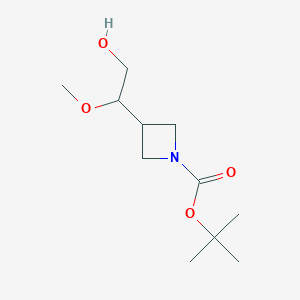
Tert-butyl3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
科学研究应用
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
相似化合物的比较
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxy-1-methoxyethyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains a keto group instead of a hydroxy-1-methoxyethyl group.
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: Contains a methylsulfonyl group instead of a hydroxy-1-methoxyethyl group.
Uniqueness
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate is unique due to the presence of the hydroxy-1-methoxyethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(6-12)9(7-13)15-4/h8-9,13H,5-7H2,1-4H3 |
InChI 键 |
XKVZJCKQVHAOEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
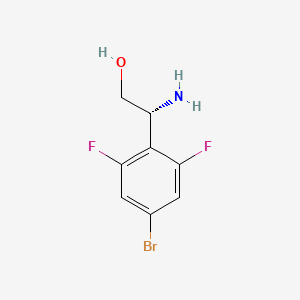
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)
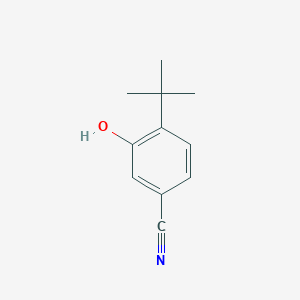
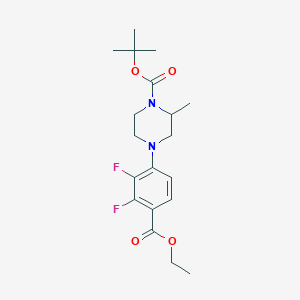
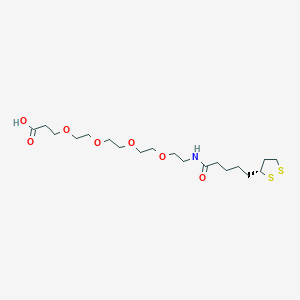
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
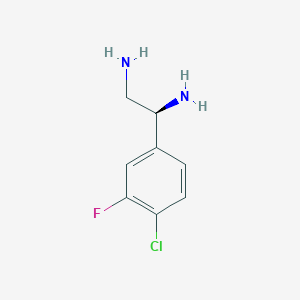
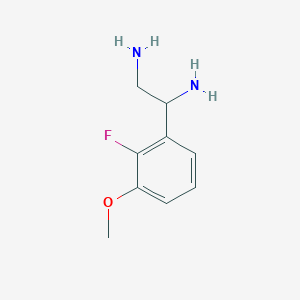
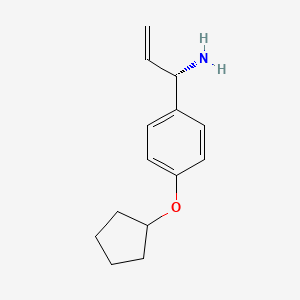
![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)
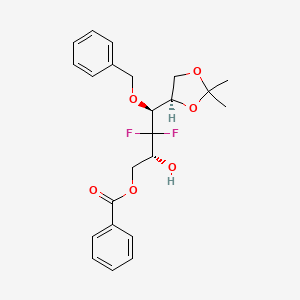
![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
